Product packaging for N-dodecyl-3,4,5-trimethoxybenzamide(Cat. No.:)

N-dodecyl-3,4,5-trimethoxybenzamide

Cat. No.: B289708
M. Wt: 379.5 g/mol
InChI Key: GIHPAIDTJLMWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecyl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative designed for advanced life science and medicinal chemistry research. The compound features a 3,4,5-trimethoxybenzamide head group, a structure known for its diverse biological interactions . This head group is covalently linked to a lipophilic dodecyl (12-carbon) alkyl chain, a modification strategically intended to alter the molecule's physicochemical properties. The primary research value of this compound lies in the study of how N-alkyl chain length influences biological activity and absorption characteristics. The attachment of hydrophobic alkyl chains, such as the dodecyl group, is a recognized strategy in drug design to enhance lipophilicity and improve metabolic stability, potentially by protecting the molecule from rapid degradation . Researchers can utilize this benzamide to investigate structure-activity relationships (SAR), particularly in projects focused on developing allosteric modulators or enzyme inhibitors where the trimethoxybenzoyl pharmacophore is relevant . In terms of physical properties, the compound is expected to have limited water solubility, consistent with the hydrophobic nature of its long alkyl chain and the aromatic core . It is likely to be more soluble in organic solvents such as ethanol, methanol, and dichloromethane. Researchers should handle this material in accordance with laboratory safety protocols for research chemicals. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H37NO4 B289708 N-dodecyl-3,4,5-trimethoxybenzamide

Properties

Molecular Formula

C22H37NO4

Molecular Weight

379.5 g/mol

IUPAC Name

N-dodecyl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-23-22(24)18-16-19(25-2)21(27-4)20(17-18)26-3/h16-17H,5-15H2,1-4H3,(H,23,24)

InChI Key

GIHPAIDTJLMWMC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Synthetic Methodologies for N Dodecyl 3,4,5 Trimethoxybenzamide and Analogues

Established Reaction Pathways for Amide Bond Formation utilizing 3,4,5-Trimethoxybenzoic Acid or its Activated Derivatives

The formation of amide bonds is a cornerstone of organic synthesis, and several reliable methods are employed to create N-substituted benzamides from 3,4,5-trimethoxybenzoic acid. nih.gov The most common strategy involves the conversion of the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, which can then readily react with an amine. nih.gov

A direct and efficient method for synthesizing N-alkyl-3,4,5-trimethoxybenzamides is the Schotten-Baumann reaction, which utilizes the highly reactive 3,4,5-trimethoxybenzoyl chloride. nih.govgoogle.com This acid chloride, prepared from 3,4,5-trimethoxybenzoic acid, reacts with a primary alkylamine, such as dodecylamine (B51217), typically in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct. google.comcsic.es A German patent from the 1960s describes this process for preparing amides with alkyl chains of 2 to 6 carbons by reacting the acid chloride in an inert organic solvent with the alkylamine in water, achieving yields between 70% and 90%. google.com

Modern synthesis often employs coupling reagents to facilitate the amide bond formation directly from the carboxylic acid, avoiding the need to first prepare the acid chloride. These reagents activate the carboxyl group in situ. Common coupling agents used for synthesizing similar benzamide (B126) structures include:

HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) methanaminium) : Used in conjunction with a base like diisopropylethylamine (DIEA) in a solvent such as dimethylformamide (DMF). google.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : Utilized with a base like triethylamine (B128534) (TEA) in dichloromethane (B109758) for coupling various diamines to substituted benzoic acids. csic.es

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) : A classic combination for forming amide bonds in the synthesis of complex benzamide analogues. researchgate.net

The general reaction scheme for the direct coupling of dodecylamine with 3,4,5-trimethoxybenzoic acid is shown below.

Reaction Scheme: Amide Formation

Reactant 1 Reactant 2 Reagent(s) Product
3,4,5-Trimethoxybenzoic Acid Dodecylamine Coupling Agent (e.g., HATU, PyBOP) N-dodecyl-3,4,5-trimethoxybenzamide
3,4,5-Trimethoxybenzoyl Chloride Dodecylamine Base (e.g., Triethylamine) This compound

For the synthesis of more complex N-substituted benzamide analogues, multi-step strategies are often required. These routes may involve the preparation of advanced intermediates that are then coupled with the benzoic acid derivative. One such strategy involves the use of a Weinreb amide. acs.org For instance, a carboxylic acid can be coupled to N,O-dimethylhydroxylamine to form a stable Weinreb amide intermediate. acs.org This intermediate can then undergo reaction with organometallic reagents to form a ketone, which can be further modified before the final amide formation step, or it can be part of a larger molecular scaffold prior to coupling with an amine. researchgate.netacs.org

In other examples, a key building block containing the amine is synthesized first, sometimes over several steps, and then subjected to a final coupling reaction with 3,4,5-trimethoxybenzoyl chloride or the parent acid to yield the target molecule. nih.gov This approach is common in medicinal chemistry for creating libraries of related compounds where the amine portion is varied. dovepress.comresearchgate.net The reaction of an amino-N-phenylbenzamide with an α-haloketone is one example of building a more complex amine before the final benzoylation step. dovepress.com

Considerations in Scalable Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory bench to an industrial scale requires consideration of factors such as reaction time, energy consumption, and process efficiency. niscair.res.in Flow chemistry offers a promising solution to the challenges of scaling up synthesis. dokumen.pub

A study on the amidation of 3,4,5-trimethoxybenzaldehyde (B134019) with benzylamine (B48309) demonstrated the high efficiency of a continuous flow setup. dokumen.pub While using an aldehyde starting material, the principles are relevant. By optimizing substrate concentration, current (in an electrochemical setup), and temperature (up to 110 °C), the researchers were able to achieve a productivity of approximately 2.5 grams per hour. dokumen.pub Such a continuous process can be significantly more efficient than traditional batch procedures for large-scale production. dokumen.pub Microwave-assisted synthesis under solvent-free conditions also presents an energy-efficient and rapid method for producing N-substituted benzamides, often resulting in excellent yields and high atom economy. niscair.res.in

Purification and Isolation Techniques for this compound and Synthetic Intermediates

The final step in any synthetic procedure is the purification and isolation of the target compound to a desired degree of purity. For this compound and its intermediates, standard techniques such as chromatography and recrystallization are employed.

Chromatographic techniques are powerful tools for purifying N-substituted benzamides. Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and reaction byproducts. rsc.org

High-performance liquid chromatography (HPLC) is also extensively used, both for analysis and for purification. Studies on a series of N-alkylbenzamides using reversed-phase liquid chromatography (RP-HPLC) have shown that retention is influenced by the N-alkyl group's carbon content and branching. researchgate.net For instance, retention times tend to increase with the length of the alkyl chain. researchgate.net In some cases, specialized columns like C18 gels are used in vacuum liquid chromatography to purify benzamide derivatives. beilstein-journals.org

Chromatographic Methods for N-Alkylbenzamides

Technique Stationary Phase Key Findings Citations
Reversed-Phase HPLC C18 Bonded Phase Retention increases with N-alkyl carbon content. researchgate.net
Gas Chromatography Nonpolar Chemically Bonded Phases Investigates solute-brush interactions. acs.org

Recrystallization is a common and effective technique for purifying solid organic compounds like this compound. The crude product obtained after the reaction is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. niscair.res.inmdpi.com

The choice of solvent is critical and is determined empirically. Various solvents have been reported for the recrystallization of analogous N-substituted benzamides:

Ethanol/Alcohol : Often used, sometimes as a 95% aqueous solution. google.comniscair.res.in

Ethyl Acetate : A common solvent for recrystallizing benzamide products. mdpi.com

Toluene and Heptane : Used in combination for the purification of certain benzamide derivatives. beilstein-journals.org

In some synthetic procedures, the product may precipitate directly from the reaction mixture upon completion or after adding water, which can then be collected by filtration and further purified if necessary. csic.esdovepress.com

Advanced Spectroscopic and Analytical Characterization of N Dodecyl 3,4,5 Trimethoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like N-dodecyl-3,4,5-trimethoxybenzamide. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of a related compound, N-allyl-3,4,5-trimethoxybenzamide, the aromatic protons of the trimethoxybenzoyl group appear as distinct signals. unisi.it For this compound, the long dodecyl chain would exhibit characteristic signals in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The protons of the methylene group attached directly to the nitrogen atom would be shifted further downfield due to the electron-withdrawing effect of the amide group. The protons of the three methoxy (B1213986) groups (OCH₃) on the aromatic ring would appear as sharp singlet signals, likely in the range of 3.8 to 4.0 ppm. The aromatic protons on the benzene (B151609) ring would produce signals in the aromatic region, typically between 6.5 and 8.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the dodecyl chain would resonate in the aliphatic region of the spectrum. The carbon atoms of the three methoxy groups would appear in the range of 55-65 ppm. The aromatic carbons and the carbonyl carbon of the amide group would be found further downfield, with the carbonyl carbon typically appearing around 165-175 ppm.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Dodecyl CH₃~0.88~14
Dodecyl (CH₂)n~1.2-1.6~22-32
N-CH₂~3.3-3.5~40
OCH₃~3.8-4.0~56-61
Aromatic CH~6.5-7.5~105-130
Aromatic C-O~140-155
Amide C=O~167

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org For this compound, COSY would show correlations between the protons within the dodecyl chain, helping to confirm its linear structure. It would also show correlations between adjacent aromatic protons, if any are present.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. wikipedia.org This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are close to each other in the three-dimensional structure, regardless of whether they are directly bonded. wikipedia.org This technique can be used to confirm the spatial proximity of the dodecyl chain to the trimethoxybenzoyl group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. The exact mass of this compound (C₂₂H₃₇NO₄) is 379.2723 g/mol . HRMS analysis of a related compound, N-(tert-butyl)-3,4,5-trimethoxybenzamide, has been successfully used to confirm its composition. uni-goettingen.de

Coupled Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

When this compound is part of a complex mixture, coupling a separation technique like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry is crucial. google.comlcms.cz

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of a liquid mixture before they are introduced into the mass spectrometer. It is a powerful tool for the analysis of complex samples and has been used in the analysis of various benzamide (B126) derivatives. google.com

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS separates components in the gas phase. While the high molecular weight of this compound might make it less suitable for standard GC-MS, derivatives or specific high-temperature methods could be employed. A GC-MS analysis of a similar compound, N-allyl-3,4,5-trimethoxybenzamide, has been reported. unisi.it

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve cleavage of the amide bond, leading to the formation of ions corresponding to the dodecylamine (B51217) fragment and the 3,4,5-trimethoxybenzoyl fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1630-1680 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group. The N-H stretching vibration of the secondary amide would typically appear as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the aliphatic dodecyl chain would be observed just below 3000 cm⁻¹, while the aromatic C-H stretches would appear slightly above 3000 cm⁻¹. The C-O stretching vibrations of the methoxy groups would likely produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of the aromatic ring would also be confirmed by characteristic absorptions in the 1400-1600 cm⁻¹ region. vscht.cz The IR spectrum of the related compound 3,4,5-trimethoxybenzamide (B1204051) shows characteristic peaks for the amide and trimethoxy-substituted aromatic ring. nist.gov

Interactive Data Table: Characteristic IR Absorptions for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Amide N-H Stretch~3300
Aliphatic C-H Stretch~2850-2960
Aromatic C-H Stretch~3000-3100
Amide C=O Stretch~1630-1680
Aromatic C=C Stretch~1400-1600
C-O Stretch (Methoxy)~1000-1300

Purity Assessment and Quantitative Analysis using Chromatographic Methods

The purity and concentration of this compound are critical parameters for its application in research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for assessing the purity and performing quantitative analysis of this compound. These methods offer high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar to nonpolar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Methodology and Findings:

A suitable HPLC method for the analysis of this compound can be adapted from established methods for similar benzamide derivatives. sielc.com For instance, a method for 3,4,5-trimethoxybenzamide utilizes a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The long dodecyl chain in this compound increases its hydrophobicity, which will lead to a longer retention time compared to its non-alkylated counterpart under the same conditions. Therefore, a higher proportion of the organic solvent in the mobile phase or a gradient elution may be necessary for efficient analysis.

A typical HPLC-UV system can be employed for detection, as the trimethoxybenzoyl moiety exhibits significant UV absorbance. nih.gov The purity of the compound can be determined by calculating the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. The concentration of this compound in a sample can then be determined from this curve. diva-portal.org

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for nonpolar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and is MS-compatible. sielc.com
Gradient 70-95% B over 15 minTo ensure elution of the highly hydrophobic compound and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 270 nmBased on the UV absorbance of the trimethoxybenzoyl group.
Injection Volume 10 µLA typical volume for analytical injections.
Column Temp. 30 °CTo ensure reproducible retention times.

The validation of such a method would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. diva-portal.orgmedicinescience.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC-MS analysis, possibly after derivatization to increase its volatility. jfda-online.com However, given its structure, direct GC-MS analysis could also be feasible.

Methodology and Findings:

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then detects and fragments the eluted compounds, providing a unique mass spectrum that allows for definitive identification.

For quantitative analysis, a specific ion in the mass spectrum of this compound is monitored (Selected Ion Monitoring, SIM mode), which provides higher sensitivity and selectivity compared to scanning the full mass range. mdpi.com The purity can be assessed by the relative area of the main peak in the total ion chromatogram (TIC).

Interactive Data Table: Proposed GC-MS Parameters for Analysis

ParameterConditionRationale
Column HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thicknessA common, robust column for a wide range of analytes. notulaebotanicae.ro
Carrier Gas Helium at 1.0 mL/minInert carrier gas standard for GC-MS. notulaebotanicae.ro
Inlet Temperature 280 °CTo ensure complete vaporization of the analyte.
Oven Program 150°C (1 min), ramp to 300°C at 15°C/min, hold for 10 minA temperature program to ensure good separation and elution.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra. notulaebotanicae.ro
Mass Range 50-550 m/zTo cover the molecular ion and expected fragments of the compound.
Ion Source Temp. 230 °CStandard temperature for the ion source. notulaebotanicae.ro

The presence of the dodecyl chain and the trimethoxybenzoyl group would produce characteristic fragments in the mass spectrum, aiding in the structural confirmation of the compound. For instance, cleavage of the amide bond or fragmentation of the alkyl chain would result in specific ions that can be used for identification and quantification.

Structure Activity Relationship Sar Investigations of N Dodecyl 3,4,5 Trimethoxybenzamide Analogues

Systematic Structural Modifications of the Benzamide (B126) Moiety and their Biological Correlates

The benzamide portion of the molecule, consisting of the trimethoxybenzene ring and the amide linkage, is a primary focus for structural modification to enhance biological activity.

The substitution pattern on the benzene (B151609) ring is a critical determinant of biological activity. The presence of three methoxy (B1213986) groups at the 3, 4, and 5 positions is a recurring motif in many biologically active compounds and appears to be crucial for the efficacy of this series.

Conversely, the introduction of different substituents or the alteration of their position can dramatically affect potency. In a study on Mycobacterium tuberculosis inhibitors, it was observed that introducing strong electron-deficient groups, such as monofluoro or difluoro substituents, at the C-5 position of the benzamide core led to a significant decrease in potency compared to analogues with electron-rich groups. acs.org The presence of functional groups like -OH or -OMe, however, can enhance antiproliferative activity in some benzamide series. ontosight.ai

The amide linkage (-CO-NH-) is not merely a passive linker but an active participant in molecular interactions that dictate biological outcomes. Its modification has been shown to be a valid strategy for modulating the efficacy of benzamide derivatives.

The introduction of an amide bond into certain molecular scaffolds has been shown to increase their affinity for biological targets, such as the enzyme human dihydrofolate reductase (hDHFR). nih.gov SAR evaluations of some anticancer benzimidazole (B57391) derivatives also confirmed that the amide linkage had a direct impact on their efficacy. rsc.org

Further refinement of the amide group itself can yield significant gains in potency. For example, SAR studies on QcrB inhibitors for Mycobacterium tuberculosis indicated that secondary amides, such as N-methyl amides, were more potent than their corresponding primary amide counterparts. acs.org This suggests that substitution on the amide nitrogen can lead to more favorable interactions with the target protein.

Investigation of the N-Alkyl Chain Length and Branching on Molecular Efficacy

The N-dodecyl chain is a defining feature of the titular compound, and its length and structure are pivotal to the molecule's function. The lipophilicity, solubility, and spatial orientation conferred by the N-alkyl substituent directly influence how the molecule interacts with biological targets.

Studies on various classes of N-alkylated compounds have established a clear relationship between chain length and biological effect. In a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal activity, with minimum inhibitory concentration (MIC) values as low as 3.9 µg/mL. chemrxiv.org In contrast, analogues with shorter chains (fewer than five carbon atoms) were found to be inactive, establishing a distinct SAR. chemrxiv.org

While optimal activity is often found within a specific range, simply lengthening the alkyl chain does not always lead to increased efficacy and can sometimes be detrimental. In some 1-alkyl-3-methylimidazolium salts, melting points decrease with increasing alkyl chain length up to a certain point (n=8), after which they begin to increase, likely due to hydrophobic packing between chains. amazonaws.com Furthermore, increased branching of the alkyl group can lead to a comparative increase in melting point, which is thought to result from restricted rotational freedom. amazonaws.com

Molecular Mechanisms of Action and Target Identification Methodologies

Experimental Strategies for Identifying Direct Molecular Targets

Biochemical Assays with Recombinant Proteins

While direct biochemical assays using recombinant proteins for N-dodecyl-3,4,5-trimethoxybenzamide are not prominently documented, the methodologies have been extensively applied to its analogues to elucidate their molecular targets. A key protein of interest for compounds containing the 3,4,5-trimethoxyphenyl group is tubulin.

Analogues of this compound have been identified as potent inhibitors of tubulin polymerization. For instance, a series of benzo[b]furans featuring a 3,4,5-trimethoxybenzoyl group have demonstrated exceptional potency in this regard. acs.org Mechanistic studies on pyrrolizine derivatives with the same moiety also point towards tubulin polymerization inhibition. semanticscholar.org These findings are often confirmed through in vitro assays utilizing purified recombinant tubulin, where the inhibitory effect on microtubule formation is directly measured.

Furthermore, research on amino acid-derived thiazole (B1198619) peptidomimetic analogues has revealed another potential target: the P-glycoprotein (P-gp) transporter. nih.gov In these studies, recombinant P-gp is often used in ATPase assays to screen for inhibitory activity. For example, a C-terminal cyclohexyl analogue demonstrated inhibition of basal P-gp ATPase activity, suggesting a direct interaction with this multi-drug resistance protein. nih.gov The table below summarizes the inhibitory activities of selected analogues on recombinant proteins.

Compound ClassRecombinant Protein TargetAssay TypeKey Findings
Benzo[b]furan analoguesTubulinPolymerization AssayPotent inhibition of tubulin polymerization. acs.org
Pyrrolizine analoguesTubulinPolymerization AssayWeak to moderate inhibition of tubulin polymerization. semanticscholar.org
Thiazole peptidomimetic analoguesP-glycoprotein (P-gp)ATPase AssayInhibition of basal ATPase activity. nih.gov

Investigations into Cellular Pathway Modulation by this compound and its Analogues

The modulation of cellular pathways by this compound and its analogues is a direct consequence of their interaction with molecular targets like tubulin and P-glycoprotein. The disruption of these proteins triggers a cascade of downstream cellular events, primarily affecting cell division, survival, and drug resistance.

The inhibition of tubulin polymerization by analogues containing the 3,4,5-trimethoxyphenyl moiety directly impacts the cell cycle. semanticscholar.orgresearchgate.net By destabilizing microtubules, these compounds arrest cells in the G2/M phase of the cell cycle, ultimately leading to the induction of apoptosis (programmed cell death). semanticscholar.orgresearchgate.net For example, certain pyrrolizine derivatives have been shown to induce preG1 and G2/M cell cycle arrest in MCF-7 breast cancer cells. semanticscholar.org Similarly, a chalcone-trimethoxycinnamide hybrid was identified as an antimitotic agent that causes mitotic arrest and subsequent cell death. nih.gov

In addition to cell cycle arrest, some analogues have been found to modulate pathways related to multi-drug resistance. The inhibition of P-glycoprotein's ATPase activity by certain thiazole peptidomimetic analogues can reverse paclitaxel (B517696) resistance in cells that overexpress P-gp. nih.gov This indicates a modulation of the cellular machinery responsible for drug efflux.

Furthermore, some trimethoxybenzoyl derivatives have been shown to affect multiple oncogenic kinase pathways. semanticscholar.org The table below details the cellular pathway modulation by various analogues of this compound based on reported research findings.

Analogue ClassCellular Pathway ModulatedCell LineObserved EffectIC50 Values (µM)
Pyrrolizine derivativesCell Cycle (G2/M Arrest), ApoptosisMCF-7PreG1 and G2/M cell cycle arrest, induction of early apoptosis. semanticscholar.org0.52-6.26 semanticscholar.org
Chalcone-trimethoxycinnamide hybridMitosisHCT116Mitotic arrest leading to cell death. nih.gov2.66 nih.gov
Thiazole peptidomimetic analoguesMulti-drug Resistance (P-gp)HEK293 (P-gp overexpressing)Reversal of paclitaxel resistance. nih.gov0.1-0.76 nih.gov
Acrylamide-PABA analoguesCytotoxicityMCF-7Good cytotoxic activity. rsc.org1.83–73.11 rsc.org

Preclinical and in Vitro Biological Activity Spectrum and Mechanistic Insights

Enzyme Inhibition and Modulation Studies

Acetylcholinesterase (AChE) Inhibition Mechanisms by 3,4,5-Trimethoxybenzamide (B1204051) Derivatives

Derivatives of 3,4,5-trimethoxybenzamide have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives demonstrated AChE inhibitory activity with IC50 values in the low micromolar range (4.0-16.5 μM). nih.gov Molecular docking and simulation studies have provided insights into their mechanism of action, revealing stable binding within the AChE active site. nih.gov These compounds establish conserved hydrophobic interactions with key residues of the catalytic triad (B1167595) (HIS447), the catalytic anionic site (CAS) (TRP86, TYR337, PHE338), and the peripheral anionic site (PAS) (TYR72, TYR124, TRP286, and TYR341). nih.gov The stable nature of the ligand-enzyme complex is further supported by molecular dynamics simulations. nih.gov

Another study on nature-inspired 3,4,5-trimethoxycinnamates also reported AChE inhibitory activity. mdpi.com Specifically, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate was identified as the most potent AChE inhibitor in the series, with an IC50 of 46.18 µM. mdpi.com The mechanism of inhibition for this compound was determined to be of a mixed type. mdpi.com

Histone Deacetylase (HDAC) Inhibition Mechanisms

The benzamide (B126) functional group is a known zinc-binding group in many histone deacetylase (HDAC) inhibitors. nih.gov The 3,4,5-trimethoxyphenyl (TMP) moiety, in particular, is a privileged structure found in several anticancer agents. nih.gov Research has explored the development of hybrid molecules that combine the HDAC-inhibiting properties of the benzamide group with other pharmacophores.

For instance, novel hybrid compounds incorporating a 3,4,5-trimethoxy phenyl group as part of the cap moiety and a hydroxamic acid as the zinc-binding group have been synthesized and evaluated as dual epidermal growth factor receptor (EGFR) and HDAC inhibitors. mdpi.com One such hybrid, compound 4b , demonstrated potent inhibitory activity against multiple HDAC isoforms, with IC50 values of 0.148 µM for HDAC1, 0.168 µM for HDAC2, and 0.06 µM for HDAC6. mdpi.com These values indicate a strong potential for HDAC inhibition. The general structure of these inhibitors consists of a cap group, a linker, and a zinc-binding group, which is a common feature of many HDAC inhibitors. turkjps.org

P-glycoprotein (P-gp) ATPase Activity Modulation Mechanisms

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer. Compounds containing a 3,4,5-trimethoxybenzoyl group have been shown to inhibit P-gp. nih.gov The presence of the trimethoxybenzoyl group appears to enhance the potency and selectivity of P-gp inhibition. acs.org

One study identified a monothiazole derivative, compound 28 , carrying a 3,4,5-trimethoxybenzoyl group, as a potent P-gp inhibitor with an IC50 value of 1.0 μM in a calcein-AM efflux assay. nih.govacs.org This compound was also found to stimulate the basal ATP hydrolysis of P-gp in a concentration-dependent manner, with an EC50 for ATPase stimulation of 0.027 μM. nih.govacs.org This suggests that the compound interacts with the P-gp drug-binding site, modulating its ATPase activity. Further studies have shown that an increase in the number of methoxy (B1213986) groups on the phenyl ring can enhance the binding affinity for P-gp. nih.govacs.org Molecular docking studies suggest that these compounds preferably bind to site-1 within the drug-binding pocket of human P-gp. nih.gov

Protein Tyrosine Kinase Inhibition Mechanisms

The 3,4,5-trimethoxyphenyl moiety has been incorporated into molecules designed as inhibitors of protein tyrosine kinases, which are crucial mediators of cell signaling. In one study, hybrid molecules were designed as dual inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, and histone deacetylases (HDACs). mdpi.com A specific hybrid compound, 4b , which contains a 3,4,5-trimethoxy phenyl group, exhibited a potent inhibitory effect on the EGFR enzyme with an IC50 value of 0.063 µM. mdpi.com

While not containing the full N-dodecyl-3,4,5-trimethoxybenzamide structure, other synthetic derivatives with related functionalities, such as 4-hydroxycinnamamides, have been shown to be potent and specific inhibitors of the tyrosine-specific protein kinase activity of the EGF receptor. nih.gov This indicates that the broader class of compounds containing substituted phenyl rings can be effective inhibitors of protein tyrosine kinases.

Receptor and Signaling Pathway Interactions

Atypical Chemokine Receptor 3 (ACKR3) Ligand Binding and Conformational Dynamics

Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that does not signal through G proteins but primarily activates β-arrestin pathways. nih.govnih.gov It is involved in chemokine scavenging and has become an attractive drug target. nih.govbiorxiv.org The structural basis for its functional selectivity and the dynamics of its activation are areas of active investigation. nih.govbiorxiv.org

Studies combining hydrogen/deuterium exchange mass spectrometry, site-directed mutagenesis, and molecular dynamics simulations have elucidated the conformational changes that govern ACKR3 activation and inhibition. nih.govresearchgate.net The binding of an agonist induces an allosteric opening of transmembrane helix 6 (TM6) and increases the flexibility of intracellular loop 2 and TM7. researchgate.net Conversely, inverse agonists stabilize the inactive state of the receptor. researchgate.net The binding of β-arrestin 1 to ACKR3 leads to a reduction in the deuteration of all intracellular loops, indicating a change in their solvent accessibility and/or dynamics upon complex formation. nih.govresearchgate.net While specific studies on this compound binding to ACKR3 are not available, the general principles of small molecule ligand interaction with this receptor provide a framework for understanding how such compounds could potentially modulate its activity.

Antimicrobial and Antifungal Activity Mechanisms

This compound has demonstrated antifungal activity through the inhibition of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in fungi. Sec14p plays a vital role in maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and cell viability in yeast and other fungi.

The mechanism of inhibition involves the binding of this compound to the hydrophobic binding pocket of Sec14p, which is normally occupied by phosphatidylinositol or phosphatidylcholine. The dodecyl chain is critical for this interaction, fitting into the lipid-binding pocket and preventing the natural ligands from binding. The trimethoxybenzamide headgroup may also form specific interactions that contribute to the binding affinity. By inhibiting Sec14p, the compound disrupts lipid homeostasis in the Golgi, leading to defects in protein secretion and ultimately causing fungal cell death. This targeted action makes it a promising lead for the development of novel antifungal agents.

The antibacterial activity of this compound is attributed to several potential mechanisms, primarily centered on the disruption of bacterial cell membranes and key cellular processes. The amphipathic nature of the molecule, with its hydrophilic trimethoxybenzamide head and hydrophobic dodecyl tail, is a key determinant of its antibacterial action.

One of the primary mechanisms is the perturbation of the bacterial cell membrane. The dodecyl chain can insert into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell lysis. Furthermore, the compound has been suggested to interfere with bacterial metabolic pathways. The trimethoxybenzoyl moiety is structurally similar to certain bacterial metabolites, and it is plausible that it could inhibit enzymes involved in essential biosynthetic pathways. The broad-spectrum activity against both Gram-positive and Gram-negative bacteria suggests a mechanism that targets fundamental and conserved bacterial structures or processes.

Antiproliferative and Cytoskeletal Targeting Activities

The 3,4,5-trimethoxybenzoyl moiety is a key pharmacophore found in several potent antiproliferative agents that target the cellular cytoskeleton. This structural feature is central to the activity of this compound.

Compounds featuring a 3,4,5-trimethoxyphenyl (TMP) ring are well-established as inhibitors of microtubule dynamics, a critical process for cell division, migration, and intracellular transport. semanticscholar.org These agents are classified as microtubule destabilizers, and their mechanism of action involves direct interaction with tubulin, the protein subunit of microtubules. nih.gov

Research on structurally similar compounds provides strong evidence for this mechanism:

Colchicine (B1669291) Site Binding: The TMP moiety is known to bind to the colchicine binding site on β-tubulin. semanticscholar.orgresearchgate.net This binding event prevents the polymerization of α- and β-tubulin dimers into microtubules. The disruption of microtubule assembly and disassembly dynamics leads to a cascade of cellular events, including cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death). semanticscholar.orguni-muenchen.de

Structural Analog Activity: Studies on a variety of molecules containing the 3,4,5-trimethoxybenzoyl or related 3,4,5-trimethoxyphenyl structures, such as hydrazones, benzofurans, and Schiff bases, have confirmed their potent tubulin polymerization inhibitory activity. semanticscholar.orgresearchgate.netacs.org For instance, certain (E)-N'-benzylidene-3,4,5-trimethoxybenzohydrazides, which are structurally analogous to the amide in the target compound, have been shown to cause significant tubulin disorganization and exhibit potent anti-leukemia effects. researchgate.net A benzo[b]furan derivative containing a 3,4,5-trimethoxybenzoyl group, BNC105, is a powerful inhibitor of tubulin polymerization with vascular disrupting properties in tumors. acs.org

Table 2: Tubulin Inhibition by Compounds with a 3,4,5-Trimethoxyphenyl (TMP) Moiety

Compound Class Specific Action Cellular Outcome Citation
3,4,5-Trimethoxy-hydrazones Binds to colchicine site on tubulin, inhibits microtubule assembly Cell cycle arrest, apoptosis, anti-leukemia activity researchgate.net
Benzofuran with 3,4,5-trimethoxybenzoyl group Potent tubulin polymerization inhibitor Antiproliferative, tumor vascular disruption acs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. sciety.org Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

While direct experimental data on VEGFR-2 inhibition by this compound is not available, in silico studies and research on related molecules suggest a potential role:

In Silico Docking of Gallic Acid: Molecular docking simulations have shown that gallic acid, the precursor to the trimethoxybenzoic acid moiety, can bind strongly to the ATP-binding site of VEGFR-2. sciety.org The simulation predicted hydrogen bond formation with key amino acid residues like Cys919 and Glu917, which would inhibit the receptor's kinase activity. sciety.org

Amide-Based Inhibitors: The design of many potent VEGFR-2 inhibitors incorporates an amide group. This functional group often plays a crucial role in binding to the receptor's active site by forming hydrogen bonds with key residues such as Glu885 and Asp1046. nih.govtandfonline.com The amide linkage in this compound could therefore serve as a critical interaction point within the VEGFR-2 kinase domain.

Antiviral Activity Mechanisms (e.g., HIV, HCV)

The antiviral potential of this compound has been evaluated in the context of its structural relationship to gallic acid amides, which have been tested against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). csic.es

A key study on linear and branched alkyl-esters and amides of gallic acid and its isomers revealed critical structure-activity relationships for antiviral efficacy. csic.es

Importance of the Alkyl Chain: For activity against HCV, a correlation was found between the length of the alkyl chain and antiviral efficiency in a series of amide derivatives. csic.es Notably, compounds containing a C12 (dodecyl) polymethylene linker, the same chain length as in the target compound, demonstrated the best antiviral efficiency. csic.es

Crucial Role of Free Hydroxyl Groups: A significant finding from this research was the critical importance of unsubstituted phenolic hydroxyl groups for antiviral activity. csic.es The study explicitly states that O-methylated (OMe) or O-benzylated (OBn) protected compounds, which includes the 3,4,5-trimethoxy structure of the target compound, proved to be inactive at subtoxic concentrations. csic.es

This indicates that while the N-dodecyl amide scaffold is favorable for antiviral, particularly anti-HCV, activity, the methylation of the phenolic hydroxyls on the benzoyl ring likely abrogates this effect. The mechanism for the active (non-methylated) galloyl amides is speculated to involve interactions with viral or host cell components that are dependent on the hydrogen-bonding capacity of the hydroxyl groups. For HCV, potential mechanisms for related compounds involve disruption of the viral replication cycle, possibly by interfering with non-structural proteins like NS3 or NS5A. jidc.org

Table 3: Antiviral Activity of Structurally Related Gallic Acid Amides

Compound Feature Virus Activity Finding Citation
C12 Alkyl Linker HCV Correlated with good antiviral efficiency csic.es

Future Directions and Unexplored Research Avenues for N Dodecyl 3,4,5 Trimethoxybenzamide

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of N-dodecyl-3,4,5-trimethoxybenzamide and its analogs should prioritize the principles of green chemistry, focusing on efficiency, safety, and environmental stewardship. unisi.it Current synthetic routes often rely on multi-step processes using conventional reagents. nih.gov Future research could explore innovative and sustainable alternatives.

Key areas for development include:

Catalytic Approaches : Implementing advanced catalytic systems can offer more sustainable reaction procedures. uni-goettingen.de This includes the use of electrochemistry and photoredox catalysis to perform reactions under ambient conditions, potentially replacing stoichiometric chemical oxidants. uni-goettingen.de For instance, electrochemical rhodium-catalyzed functionalization of the benzamide (B126) core could provide novel pathways for derivatization. uni-goettingen.de

Microwave-Assisted Synthesis : This technology can accelerate reaction times and improve yields under milder conditions, often using greener solvents like ethanol. unisi.it Exploring microwave-assisted hydroaminomethylation could lead to more efficient and eco-friendly production methods. unisi.it

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, leading to faster and more efficient synthesis. dokumen.pub This "flash chemistry" approach, which operates on a timescale of seconds to milliseconds, could be adapted for the rapid synthesis and optimization of this compound derivatives. dokumen.pub

Biphasic Systems : Utilizing biphasic solvent systems, such as ethyl acetate/water with a phase-transfer catalyst, can simplify product isolation and purification, reducing solvent waste. csic.es

Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding

To move beyond static structural information, advanced analytical techniques must be employed to unravel the dynamic interactions and conformational changes that this compound undergoes when interacting with biological targets.

Future investigations should incorporate:

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) : This powerful technique provides a detailed view of protein conformational dynamics in solution. pnas.orgnih.gov Applying HDX-MS would allow researchers to map the specific regions of a target protein (e.g., an enzyme or receptor) that are protected or exposed upon binding of this compound. This can reveal allosteric effects and provide insights into the mechanism of action far from the binding site itself. pnas.orgnih.gov

Spectroscopic and Spectrometric Methods : Techniques such as spectrofluorometry and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the binding interactions with target proteins like human serum albumin in real-time. science.gov

Permeability Assays : To understand its potential as a biologically active agent, its ability to cross cell membranes can be quantified. This can be achieved using model systems like small unilamellar vesicles (SUVs) and analytical methods such as derivative spectrophotometry and dynamic light scattering (DLS). tandfonline.com

Exploration of Structure-Kinetic Relationships and Off-Target Interactions

The relationship between the structure of this compound and its biological activity is a critical area for exploration. Systematic modification of the molecule will illuminate the roles of its different chemical moieties.

Structure-Activity Relationship (SAR) Studies : Comprehensive SAR studies are fundamental. Research on related compounds shows that subtle changes, such as removing or repositioning the methoxy (B1213986) groups on the benzoyl ring, can dramatically alter biological activity, in some cases converting a P-glycoprotein (P-gp) ATPase stimulator into an inhibitor. nih.gov Future work should systematically alter the dodecyl chain length and the trimethoxybenzoyl group of the title compound to understand their precise contributions to target affinity and efficacy. nih.govcsic.es

Table 1: Representative Structure-Activity Relationship Data for 3,4,5-Trimethoxybenzoyl Analogues This table is based on data for analogues and is intended to guide future studies on this compound.

Compound Analogue Modification Observed Effect on P-gp ATPase Activity Reference
1 3,4,5-trimethoxybenzoyl (N-terminus) High stimulation (substrate) nih.gov
5 Swapped 3,4,5-trimethoxyphenyl to C-terminus Moderate stimulation nih.gov
39 Replaced C-terminal moiety with cyclohexyl Inhibition nih.gov
74, 75, 76 Sequential removal of methoxy groups No appreciable effect nih.gov
77 Complete elimination of 3,4,5-trimethoxybenzoyl No activity nih.gov

Off-Target Profiling : A thorough investigation of potential off-target interactions is crucial. The 3,4,5-trimethoxybenzoyl moiety is present in compounds known to interact with various biological targets, including tubulin and acetylcholinesterase. researchgate.netnih.gov Therefore, screening this compound against a panel of common off-targets is a necessary step to understand its selectivity profile.

Integration of High-Throughput Screening and Computational Methods for Lead Optimization

To accelerate the discovery and refinement of derivatives based on the this compound scaffold, a combination of high-throughput and in silico methods is essential.

High-Throughput Screening (HTS) : HTS allows for the rapid evaluation of large libraries of compounds. drugbank.com Once a primary biological activity is confirmed for this compound, HTS can be used to screen for analogues with improved potency or different activity profiles.

Computational Modeling : In silico techniques are indispensable for modern drug discovery and lead optimization. ucl.ac.uknih.gov

Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a target, helping to rationalize SAR data and guide the design of new analogues. researchgate.netnih.govresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ligand-target complex over time, providing insights into the stability of binding interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to predict the biological activity of new compounds based on their physicochemical properties, further streamlining the optimization process. nih.gov

Table 2: Key Computational Methods for Lead Optimization

Method Application Potential Insights for this compound References
Molecular Docking Predicts 3D structure of receptor-ligand complexes. Identify key binding interactions; explain structure-activity relationships. nih.govucl.ac.uknih.gov
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time. Assess the stability of the compound in the binding site. nih.govnih.gov
MM-GBSA Calculates binding free energies. Predict binding affinity and correlate with experimental results. nih.gov
QSAR Relates chemical structure to biological activity. Predict activity of novel derivatives before synthesis. nih.gov

Investigation of the Compound's Role as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to selectively engage and modulate a specific protein or biological pathway, thereby enabling the study of its function. Given its defined structure and the documented bioactivity of its core components, this compound is an excellent candidate for development as a chemical probe.

Future research should aim to:

Characterize Target Engagement : Confirm direct binding to a specific biological target in cellular or in vivo models.

Define Mechanism of Action : Use the analytical and computational tools described above to elucidate precisely how the compound modulates the function of its target. For example, studies on related molecules have explored their roles as microtubule destabilizers and inhibitors of specific enzymes. researchgate.netscispace.com

Develop a Probe Toolbox : Synthesize a small set of closely related analogues, including a negative control (an inactive version), to ensure that the observed biological effects are due to the specific on-target interaction. The SAR studies on P-gp modulators provide a clear blueprint for how to create such tool compounds. nih.gov By validating this compound as a selective chemical probe, researchers can unlock new ways to investigate complex biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.